(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid
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Overview
Description
“(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid” is a chemical compound . It is also known as Fmoc-amino acid, which is commonly used in the field of peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1
. The molecular weight is 327.34 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 327.34 .Scientific Research Applications
Synthesis of Thiazole Carboxylic Acid : Le and Goodnow (2004) developed a high-yield synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, starting from 3‐bromopyruvic acid and N‐Fmoc‐thiourea (Le & Goodnow, 2004).
Amino Acid Protecting Group : Mollica et al. (2012) used (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid (Mollica et al., 2012).
Bioimaging and Photophysics : Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative for bioimaging purposes, highlighting its potential in integrin imaging (Morales et al., 2010).
Cardiovascular and Antibacterial Effects : Soltani Rad et al. (2014) studied the synthesis and biological effects of fluorene and benzophenone O-oxime ethers, including their cardiovascular and antibacterial properties (Soltani Rad et al., 2014).
Solid Phase Synthesis of Oligoureas : Guichard et al. (2000) described an efficient synthesis of oligoureas on solid support using derivatives of this compound as activated monomers (Guichard et al., 2000).
Transthyretin Fibrillogenesis Inhibitors : Ciccone et al. (2016) investigated fluorenyl-based compounds, including variants of this compound, as inhibitors of transthyretin fibril formation (Ciccone et al., 2016).
Reactive Oxygen Species Detection : Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, utilizing derivatives of fluorene compounds (Setsukinai et al., 2003).
Functional Materials Research : Wang Ji-ping (2011) studied the properties of fluorene compounds, including their application in polymers, photosensitive materials, and OLEDs (Wang Ji-ping, 2011).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTVQTCVRBPRME-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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